3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-propyl-benzoic acid
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Overview
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, p-anisidine, and p-nitrobenzaldehyde under reflux conditions in ethanol. This reaction proceeds through a one-pot, four-component reaction mechanism. The yield of this reaction is around 50%, and the product can be purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The compound is typically produced in bulk quantities and packaged under controlled conditions to ensure stability and prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepanone ring or the benzoic acid moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
- 4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
Uniqueness
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid is unique due to its specific structural features, such as the propyl group attached to the benzoic acid moiety
Properties
CAS No. |
2703773-66-2 |
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Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-2-3-9-4-5-10(13(18)19)8-11(9)16-7-6-12(17)15-14(16)20/h4-5,8H,2-3,6-7H2,1H3,(H,18,19)(H,15,17,20) |
InChI Key |
GUYMIZNNWRSPJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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